Silane, (4-butylphenyl)trimethyl-
Description
Contextual Importance of Organosilanes in Contemporary Chemical Research
Organosilanes, compounds featuring a carbon-silicon bond, have become indispensable tools in modern chemical research and industry. Their unique physicochemical properties, such as thermal stability and low toxicity, make them attractive alternatives to other organometallic reagents. researchgate.net The versatility of the silicon-carbon bond allows for a vast array of chemical transformations, positioning organosilanes at the forefront of innovation in various fields, including pharmaceuticals, agrochemicals, and materials science. researchgate.netingentaconnect.com
Overview of Arylsilanes in Synthetic Methodologies and Material Science
Among the diverse family of organosilanes, arylsilanes—where a silicon atom is directly attached to an aromatic ring—hold a special place. They are pivotal intermediates in a variety of synthetic methodologies, most notably in palladium-catalyzed cross-coupling reactions like the Hiyama and Suzuki-Miyaura couplings, which are fundamental for the construction of complex organic molecules. ingentaconnect.comlibretexts.orgorgchemres.orgnih.gov In the realm of material science, arylsilanes are integral to the development of advanced materials, including phenylsilicone resins, oils, and rubbers. researchgate.netingentaconnect.com Their incorporation into polymers can enhance thermal stability and confer desirable electronic properties, making them valuable in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.networktribe.comrsc.orgacs.orgrsc.org
Research Landscape for (4-Butylphenyl)trimethylsilane and Related Structures
The research landscape for (4-butylphenyl)trimethylsilane is intrinsically linked to the broader exploration of para-substituted arylsilanes. While specific studies on the butyl-substituted variant are emerging, much of the foundational understanding is derived from research on analogous structures, such as (4-tert-butylphenyl)trimethylsilane. The primary focus of current research lies in the development of efficient synthetic routes to these compounds and the exploration of their reactivity in cross-coupling reactions to generate novel organic architectures. Furthermore, there is growing interest in their potential application as building blocks for functional polymers and organic electronic materials.
A known synthetic route to (4-butylphenyl)trimethylsilane involves the reaction of 1,4-dibromobenzene (B42075) with butyllithium, followed by quenching with chlorotrimethylsilane (B32843). oup.com This method provides a direct pathway to this specific arylsilane. The reactivity of the carbon-silicon bond in this compound has also been investigated, for instance, its cleavage in supercritical water to yield butylbenzene (B1677000). oup.com
| Property | Value |
| IUPAC Name | (4-Butylphenyl)trimethylsilane |
| CAS Number | 81631-74-5 |
| Molecular Formula | C13H22Si |
| Molecular Weight | 206.4 g/mol |
This table displays basic information for (4-Butylphenyl)trimethylsilane.
Detailed research findings, including comprehensive spectroscopic data and extensive reactivity profiles for (4-butylphenyl)trimethylsilane, are still areas of active investigation. The following table presents typical spectroscopic data for a closely related analog, (4-tert-butylphenyl)trimethylsilane, which can serve as a valuable reference point.
| Spectroscopic Data | (4-tert-Butylphenyl)trimethylsilane (Analog) |
| ¹H NMR (CDCl₃, ppm) | δ 7.45 (d, 2H), 7.38 (d, 2H), 1.33 (s, 9H), 0.27 (s, 9H) |
| ¹³C NMR (CDCl₃, ppm) | δ 150.1, 137.2, 133.4, 124.9, 34.5, 31.3, -1.1 |
| IR (KBr, cm⁻¹) | 2960, 1395, 1248, 1110, 838, 757 |
| MS (EI, m/z) | 206 (M+), 191, 163, 148, 73 |
This table presents representative spectroscopic data for the analogous compound (4-tert-butylphenyl)trimethylsilane.
The continued exploration of (4-butylphenyl)trimethylsilane and its derivatives is anticipated to unveil novel applications and further solidify the importance of arylsilanes in the landscape of modern chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-butylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22Si/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h8-11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXJTAPUYWMANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375372 | |
| Record name | Silane, (4-butylphenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81631-74-5 | |
| Record name | Silane, (4-butylphenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Butylphenyl Trimethylsilane
Established Synthetic Pathways and Precursors
The traditional synthesis of arylsilanes, including (4-butylphenyl)trimethylsilane, relies on robust and well-documented organometallic reactions. These methods typically involve the creation of a nucleophilic aromatic species that subsequently reacts with an electrophilic silicon source.
Silylation Reactions Involving Substituted Phenols or Halogenated Aromatics
The silylation of functional groups like alcohols and phenols is a common chemical transformation. colostate.edutaylorandfrancis.com This process involves the substitution of an active hydrogen on a heteroatom with a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents like trimethylsilyl chloride (TMSCl) are widely used for this purpose, converting alcohols and phenols into trimethylsilyl ethers. taylorandfrancis.comwikipedia.org This reaction protects the hydroxyl group or increases the compound's volatility for analysis. wikipedia.org
However, for the synthesis of (4-butylphenyl)trimethylsilane, a direct C-silylation of the aromatic ring is required, rather than O-silylation of a phenol. Therefore, the more relevant precursor in this class is a halogenated aromatic compound, such as 1-bromo-4-butylbenzene (B1268048) or 1-chloro-4-butylbenzene. These haloarenes serve as electrophilic partners in metal-catalyzed cross-coupling reactions or as precursors for nucleophilic organometallic reagents.
Utilization of Grignard Reagents and Organolithium Intermediates
A cornerstone of arylsilane synthesis is the use of organometallic intermediates, particularly Grignard and organolithium reagents. These methods involve the reaction of a pre-formed aryl nucleophile with a suitable silyl halide.
Grignard Reagents: The Grignard pathway is a widely practiced method for forming carbon-silicon bonds. gelest.com The synthesis begins with the preparation of the Grignard reagent, (4-butylphenyl)magnesium halide, by reacting a 4-butylhalobenzene (typically the bromide or chloride) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgnih.gov It is crucial that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents react readily with water. libretexts.org
Once formed, the Grignard reagent is reacted with an electrophilic silicon source, most commonly trimethylsilyl chloride (Me₃SiCl), to yield the desired (4-butylphenyl)trimethylsilane. gelest.com The reaction is typically a nucleophilic substitution on the silicon atom.
Organolithium Intermediates: Similar to the Grignard route, organolithium reagents provide a powerful tool for C-Si bond formation. 4-Butylphenyllithium can be generated from 4-butylhalobenzene via metal-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium. Alternatively, it can be formed by the direct metallation of butylbenzene (B1677000) if a suitable directing group is present. The resulting 4-butylphenyllithium is a potent nucleophile that reacts efficiently with trimethylsilyl chloride to afford the final product. acs.org
Table 1: Comparison of Grignard and Organolithium Pathways
| Feature | Grignard Reagent Method | Organolithium Reagent Method |
|---|---|---|
| Precursor | 4-Butylhalobenzene (e.g., 1-bromo-4-butylbenzene) | 4-Butylhalobenzene or Butylbenzene |
| Reagent for Intermediate Formation | Magnesium (Mg) metal | Alkyllithium (e.g., n-BuLi) or Lithium metal |
| Intermediate | (4-Butylphenyl)magnesium halide | 4-Butylphenyllithium |
| Silylating Agent | Trimethylsilyl chloride (Me₃SiCl) | Trimethylsilyl chloride (Me₃SiCl) |
| Key Conditions | Anhydrous ether solvent (THF, Et₂O) | Anhydrous ether or hydrocarbon solvent, often at low temperatures |
Direct Substitution Approaches with Trimethylsilyl Chlorides
This approach is fundamentally linked to the pathways described in the previous section. Trimethylsilyl chloride (TMSCl) is the most common electrophile used for introducing the trimethylsilyl group onto a nucleophilic carbon. wikipedia.org In the context of synthesizing (4-butylphenyl)trimethylsilane, the "direct substitution" refers to the reaction where the C-Si bond is formed by the attack of a (4-butylphenyl) carbanionic equivalent (from a Grignard or organolithium reagent) on the silicon atom of TMSCl, displacing the chloride ion.
The success of this reaction hinges on the nucleophilicity of the organometallic reagent. Both Grignard and organolithium reagents are sufficiently reactive to couple with TMSCl in high yields. wikipedia.orggelest.com The choice between them may depend on factors like functional group tolerance and the availability of precursors.
Advanced Synthetic Strategies and Catalytic Approaches
Modern synthetic chemistry has introduced more sophisticated, catalytic methods for the formation of C-Si bonds, offering advantages in efficiency, substrate scope, and functional group compatibility.
Palladium-Catalyzed Silylation Reactions
Palladium-catalyzed cross-coupling reactions are a powerful method for forming C–Si bonds. nih.govacs.org These reactions typically couple an aryl halide or triflate with a silylating agent. For the synthesis of (4-butylphenyl)trimethylsilane, a common approach involves the reaction of 1-halo-4-butylbenzene with a disilane, such as hexamethyldisilane (B74624) (Me₃Si-SiMe₃), in the presence of a palladium catalyst. organic-chemistry.org
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the silylating agent and subsequent reductive elimination to yield the arylsilane product and regenerate the Pd(0) catalyst. acs.org Various ligands can be used to modulate the reactivity and stability of the palladium catalyst. nih.gov This method is valued for its tolerance of a wide range of functional groups that might be incompatible with traditional organometallic reagents. organic-chemistry.org
Table 2: Typical Components in Palladium-Catalyzed Silylation
| Component | Example | Function |
|---|---|---|
| Aryl Precursor | 1-Bromo-4-butylbenzene | Source of the aryl group |
| Silylating Agent | Hexamethyldisilane (Me₃Si-SiMe₃) | Source of the trimethylsilyl group |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Facilitates the cross-coupling reaction |
| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃) | Stabilizes and activates the catalyst |
| Solvent | Toluene, Dioxane | Reaction medium |
Silyl-Heck Reactions for Vinylsilane Preparation
The silyl-Heck reaction is an emerging catalytic method that directly installs a silyl group onto an alkene, yielding valuable vinylsilanes or allylsilanes. nih.gov This process is a variation of the well-known Heck arylation reaction. nih.gov In a typical silyl-Heck reaction, a terminal alkene is coupled with a silyl halide (or a precursor like a silyl triflate) in the presence of a palladium catalyst. nih.govorganic-chemistry.org
While highly effective for creating unsaturated organosilanes, the silyl-Heck reaction produces vinylsilanes (containing a C=C-Si bond) or allylsilanes (C=C-C-Si). nih.gov Therefore, it is not a direct pathway to synthesize an arylsilane like (4-butylphenyl)trimethylsilane, which features a silyl group attached directly to an aromatic ring. The primary utility of this reaction is the conversion of simple, unfunctionalized alkenes into more complex organosilane intermediates that can be used in subsequent transformations like Hiyama cross-couplings or Fleming-Tamao oxidations. nih.gov
Recent advancements have led to the development of highly effective ligands that suppress side reactions and allow the process to occur at mild temperatures with excellent functional group tolerance. organic-chemistry.org The reaction can utilize silylating agents like trimethylsilyl iodide (Me₃Si-I), or less expensive reagents like trimethylsilyl chloride in the presence of an iodide salt additive. nih.gov
Compound Glossary
Stereospecific Synthesis of Silicon-Stereogenic Analogues
One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, organocatalytic methods have emerged as a powerful tool for the asymmetric synthesis of Si-stereogenic silanes. nih.govnih.gov A notable example is the desymmetrization of bis(methallyl)silanes using a strong and confined Brønsted acid catalyst, which can produce enantioenriched Si-stereogenic silacycles with high enantioselectivity. nih.gov While not directly applied to (4-butylphenyl)trimethylsilane, this methodology demonstrates the potential for creating chiral silicon centers in related aryl-substituted silanes.
Another powerful approach is the stereospecific conversion of chiral hydrosilanes. A recently developed protocol describes the synthesis of silicon-stereogenic optically active silylboranes through a platinum-catalyzed Si-H borylation of chiral hydrosilanes. repec.orgchemrxiv.orgresearchgate.net This reaction proceeds with very high to perfect enantiospecificity and retention of configuration at the silicon center. repec.orgchemrxiv.org The resulting chiral silylboranes are versatile intermediates that can undergo further transformations to introduce a variety of substituents at the silicon atom, thereby enabling the synthesis of a diverse range of silicon-stereogenic compounds. repec.orgchemrxiv.org
The table below summarizes a selection of methods for the stereospecific synthesis of silicon-stereogenic silanes, which could be adapted for the synthesis of chiral analogs of (4-butylphenyl)trimethylsilane.
| Method | Starting Material | Reagents/Catalyst | Product Type | Key Features | Reference |
| Organocatalytic Desymmetrization | Bis(methallyl)silanes | Confined Brønsted Acid | Si-stereogenic silacycles | High enantioselectivity | nih.gov |
| Platinum-Catalyzed Borylation | Chiral Hydrosilanes | Pt(PPh₃)₄, B₂(pin)₂ | Silicon-stereogenic Silylboranes | High enantiospecificity, retention of configuration | repec.orgchemrxiv.orgresearchgate.net |
| Organocatalytic Silyl Ether Formation | Bis(methallyl)silanes, Phenols | Imidodiphosphorimidate (IDPi) catalysts | Si-stereogenic Silyl Ethers | High yields and enantioselectivities | nih.govacs.org |
These methods underscore the progress in the controlled synthesis of chiral organosilanes, providing a foundation for the preparation of silicon-stereogenic analogs of (4-butylphenyl)trimethylsilane.
Generation of Chiral Silyl Anions as Synthetic Intermediates
Chiral silyl anions are highly valuable reactive intermediates in organic synthesis, serving as potent nucleophiles for the formation of new silicon-carbon and silicon-heteroatom bonds with stereocontrol. The generation of these species with high enantiopurity and configurational stability is crucial for their application in asymmetric synthesis.
A significant breakthrough in this area is the generation of silicon-stereogenic silyl nucleophiles from the aforementioned optically active silylboranes. repec.org Treatment of these chiral silylboranes with organolithium reagents, such as methyllithium (B1224462) (MeLi), leads to the formation of the corresponding chiral silyl anions with high enantiospecificity. repec.orgresearchgate.net These silyl anions have been shown to be configurationally stable under various conditions and can react with a range of electrophiles, including alkyl halides and in conjugate addition reactions, with excellent stereocontrol. repec.org
The stability and reactivity of these chiral silyl anions have been investigated through a combination of NMR spectroscopy and DFT calculations, providing insight into the factors governing their stereochemical integrity. repec.org The phenyl groups attached to silicon in related systems are thought to stabilize the negative charge on the silicon atom through π-polarization rather than resonance delocalization. wpmucdn.com
The generation and subsequent reaction of a chiral silyl anion derived from a (4-butylphenyl)-substituted silane (B1218182) would proceed as follows:
Formation of the Chiral Silylborane : A chiral (4-butylphenyl)methylhydrosilane would first be subjected to platinum-catalyzed borylation to produce the corresponding chiral silylborane with retention of configuration.
Generation of the Chiral Silyl Anion : The purified chiral silylborane would then be treated with an organolithium reagent to generate the chiral (4-butylphenyl)methylsilyllithium.
Reaction with an Electrophile : The resulting chiral silyl anion can then be reacted with a desired electrophile to introduce a new substituent at the silicon center, yielding a new silicon-stereogenic compound.
The table below outlines the general scheme for the generation and reaction of chiral silyl anions.
| Step | Description | Reagents | Intermediate/Product | Stereochemistry | Reference |
| 1 | Borylation of Chiral Hydrosilane | Pt(PPh₃)₄, B₂(pin)₂ | Chiral Silylborane | Retention | repec.orgchemrxiv.orgresearchgate.net |
| 2 | Formation of Silyl Anion | MeLi | Chiral Silyllithium | High Enantiospecificity | repec.org |
| 3 | Reaction with Electrophile | Alkyl Halide, etc. | New Silicon-Stereogenic Silane | High Enantiospecificity | repec.org |
The development of methods for the generation of chiral silyl anions as synthetic intermediates opens up new avenues for the asymmetric synthesis of complex organosilicon molecules, including analogs of (4-butylphenyl)trimethylsilane with defined stereochemistry at the silicon atom.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. For (4-butylphenyl)trimethylsilane, various NMR methods are employed to assign the proton, carbon, and silicon environments.
¹H NMR Spectroscopic Analysis of Proton Environments
Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms within the molecule. The spectrum of (4-butylphenyl)trimethylsilane shows distinct signals for the trimethylsilyl (B98337) group, the butyl chain, and the aromatic ring protons.
The nine protons of the trimethylsilyl (Si(CH₃)₃) group appear as a sharp singlet, indicative of their chemical equivalence. The protons on the aromatic ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The signals for the butyl group protons appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring.
Table 1: ¹H NMR Chemical Shift Data for (4-butylphenyl)trimethylsilane
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Trimethylsilyl (-Si(CH₃)₃) | ~0.25 | Singlet | N/A |
| Aromatic (AA'BB' system) | ~7.15 - 7.45 | Multiplet | |
| Butyl (-CH₂-Ph) | ~2.60 | Triplet | ~7.7 |
| Butyl (-CH₂-CH₂Ph) | ~1.60 | Quintet | ~7.7 |
| Butyl (-CH₂-CH₃) | ~1.36 | Sextet | ~7.4 |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopic Analysis of Carbon Frameworks
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. oregonstate.edu In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak, allowing for the identification of all carbon environments. The chemical shifts are influenced by the electronic environment of each carbon atom. oregonstate.edu
For (4-butylphenyl)trimethylsilane, distinct signals are observed for the trimethylsilyl carbons, the butyl chain carbons, and the aromatic carbons. The carbon attached to the silicon atom (ipso-carbon) is shifted downfield, while the other aromatic carbons appear in the typical aromatic region.
Table 2: ¹³C NMR Chemical Shift Data for (4-butylphenyl)trimethylsilane
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Trimethylsilyl (-Si(CH₃)₃) | ~ -1.1 |
| Aromatic (C-Si) | ~142.2 |
| Aromatic (C-Butyl) | ~138.0 |
| Aromatic (CH, ortho to Si) | ~133.5 |
| Aromatic (CH, ortho to Butyl) | ~128.2 |
| Butyl (-CH₂-Ph) | ~35.5 |
| Butyl (-CH₂-CH₂Ph) | ~33.8 |
| Butyl (-CH₂-CH₃) | ~22.4 |
Note: Values are typical and can vary based on experimental conditions.
²⁹Si NMR Spectroscopic Analysis of Silicon Connectivity
Silicon-29 (B1244352) (²⁹Si) NMR is a specialized technique that directly probes the silicon atom's environment. huji.ac.il Although ²⁹Si has a low natural abundance and sensitivity, it provides a wide chemical shift range, making it highly informative for characterizing silicon compounds. huji.ac.ilresearchgate.net For (4-butylphenyl)trimethylsilane, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of one silicon environment. The chemical shift for tetracoordinated silicon compounds is sensitive to the nature of the substituents. rsc.org Theoretical calculations and comparisons with related structures, such as (4-bromophenyl)trimethylsilane, help in assigning the observed shift. rsc.orgnih.gov
Multi-dimensional NMR Techniques for Complex Structural Elucidation
While 1D NMR spectra provide essential data, complex structures often require multi-dimensional NMR techniques for unambiguous assignment. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be applied to (4-butylphenyl)trimethylsilane.
COSY (¹H-¹H) : Establishes correlations between protons that are coupled to each other, confirming the connectivity within the butyl chain and the coupling relationships in the aromatic ring.
HSQC (¹H-¹³C) : Correlates directly bonded proton and carbon atoms, allowing for definitive assignment of the protonated carbons in the butyl chain and the aromatic ring.
HMBC (¹H-¹³C) : Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons (like the ipso-carbons in the aromatic ring) and confirming the connection between the trimethylsilyl group, the butyl group, and the phenyl ring.
Dynamic NMR Studies for Conformational and Exchange Processes
Dynamic NMR (DNMR) studies involve acquiring spectra at various temperatures to investigate conformational changes or chemical exchange processes. For (4-butylphenyl)trimethylsilane, DNMR could be used to study the rotational dynamics of the butyl group and the trimethylsilyl group around their respective bonds to the phenyl ring. However, at typical temperatures, the rotation around these single bonds is generally fast on the NMR timescale, resulting in averaged signals. Significant cooling would be required to potentially observe any restricted rotation, which is not commonly reported for this type of flexible molecule under standard conditions.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information to NMR for a full structural elucidation.
Vibrational Spectroscopy (IR and Raman) : Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. naturalspublishing.comnih.gov For (4-butylphenyl)trimethylsilane, characteristic vibrational bands can be assigned to specific functional groups.
C-H stretching : Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and trimethylsilyl groups appear below 3000 cm⁻¹.
Si-C stretching and bending : The trimethylsilyl group gives rise to characteristic strong bands, typically a symmetric deformation (umbrella mode) around 1250 cm⁻¹ and Si-C stretching modes in the 840-860 cm⁻¹ region.
Aromatic ring vibrations : C=C stretching vibrations within the phenyl ring are observed in the 1600-1450 cm⁻¹ region. Out-of-plane bending modes for the 1,4-disubstitution pattern are also characteristic. naturalspublishing.com
Electronic Spectroscopy (UV-Visible) : UV-Visible spectroscopy provides information about the electronic transitions within a molecule. msu.edulibretexts.org The absorption of UV light excites electrons from lower to higher energy molecular orbitals. youtube.com (4-butylphenyl)trimethylsilane contains a benzene ring, which is a chromophore. The substitution on the ring influences the wavelength of maximum absorption (λ_max). The spectrum is expected to show absorptions characteristic of a substituted benzene, typically involving π → π* transitions. libretexts.org The presence of the alkyl and trimethylsilyl groups may cause a slight shift in the absorption bands compared to unsubstituted benzene.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Silane (B1218182), (4-butylphenyl)trimethyl- |
| (4-bromophenyl)trimethylsilane |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. The FT-IR spectrum of Silane, (4-butylphenyl)trimethyl- is defined by the vibrations of the trimethylsilyl group, the substituted benzene ring, and the butyl chain.
The trimethylsilyl (TMS) group exhibits several distinct absorption bands. A strong band corresponding to the symmetric deformation of the Si-(CH₃)₃ group appears around 1250 cm⁻¹. researchgate.net Additionally, the Si-C stretching vibrations are typically observed as strong bands in the 840-750 cm⁻¹ region. researchgate.netresearchgate.net
The presence of the 1,4-disubstituted (para) benzene ring gives rise to characteristic C-H and C=C vibrations. Aromatic C=C stretching vibrations are expected in the 1600-1500 cm⁻¹ range. nih.gov Out-of-plane C-H bending vibrations for a para-substituted ring typically produce a strong band in the 850-800 cm⁻¹ region. The aliphatic C-H stretching vibrations from the butyl group and the methyl groups of the TMS moiety are expected in the 2850-2960 cm⁻¹ range. mdpi.com
Table 1: Characteristic FT-IR Vibrational Frequencies for Silane, (4-butylphenyl)trimethyl-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850-2960 | C-H Stretch | Butyl chain, -Si(CH₃)₃ |
| 1600-1500 | C=C Stretch | Aromatic Ring |
| ~1250 | Symmetric Deformation | -Si(CH₃)₃ |
| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |
| 840-750 | Si-C Stretch | Si-C (Aromatic & Methyl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The chromophore in Silane, (4-butylphenyl)trimethyl- is the substituted benzene ring. The primary electronic transitions observed for aromatic systems are π → π* transitions. uzh.ch
For trimethyl(phenyl)silane, a related compound, absorption associated with the π → π* transition of the benzene ring is observed in the 265–310 nm range. researchgate.net The presence of the alkyl (butyl) group and the trimethylsilyl group, which act as auxochromes, can cause a slight shift in the absorption maximum (λ_max) and an increase in the molar absorptivity (ε). These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. pharmatutor.org Saturated groups with non-bonding electrons can also exhibit n → σ* transitions, but these typically occur at shorter wavelengths, often below 200 nm.
Table 2: Expected Electronic Transitions for Silane, (4-butylphenyl)trimethyl-
| Transition | Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 260-310 | Substituted Benzene Ring |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and structural features of a compound through its fragmentation pattern upon ionization.
HRMS accurately measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the unambiguous determination of a compound's elemental formula. For Silane, (4-butylphenyl)trimethyl- (C₁₃H₂₂Si), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass. The calculated exact mass provides definitive evidence of the compound's elemental composition.
EI mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For Silane, (4-butylphenyl)trimethyl-, several characteristic fragmentation pathways are expected.
The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. A common fragmentation in trimethylsilylated compounds is the loss of a methyl radical (•CH₃) to form the stable [M-15]⁺ ion. nih.govresearchgate.net Another prominent peak is expected at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺, which is a hallmark of TMS-containing compounds. researchgate.net Fragmentation of the butyl group can occur via loss of an ethyl radical (•C₂H₅) or a propyl radical (•C₃H₇). A significant fragmentation pathway for alkylbenzenes is benzylic cleavage, leading to the formation of a tropylium (B1234903) ion or a related rearranged cation, which may appear at m/z 91. youtube.com
Table 3: Predicted EI-MS Fragmentation for Silane, (4-butylphenyl)trimethyl-
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 206 | [C₁₃H₂₂Si]⁺ | Molecular Ion (M⁺) |
| 191 | [C₁₂H₁₉Si]⁺ | Loss of •CH₃ (M-15) |
| 149 | [C₉H₁₃Si]⁺ | Loss of •C₄H₉ (M-57) |
| 91 | [C₇H₇]⁺ | Tropylium Cation |
| 73 | [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While it is a powerful tool for structural elucidation, its application is contingent on the ability to grow a suitable single crystal of the compound. As Silane, (4-butylphenyl)trimethyl- is likely a liquid or a low-melting solid at ambient temperature, obtaining a single crystal may require low-temperature crystallization techniques. No public crystal structure data for Silane, (4-butylphenyl)trimethyl- was found in the searched literature. If a structure were determined, it would provide precise values for Si-C and C-C bond lengths and the conformation of the butyl chain relative to the phenyl ring.
Thermal Analysis Techniques for Structural Transitions
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. netzsch.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For Silane, (4-butylphenyl)trimethyl-, TGA would determine its thermal stability and decomposition temperature. A TGA thermogram would show a stable mass until the onset of decomposition or volatilization. uvic.ca
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed. covalentmetrology.com DSC can detect thermal events such as melting, boiling, and glass transitions. researchgate.netresearchgate.net For Silane, (4-butylphenyl)trimethyl-, a DSC scan would reveal its melting point and boiling point as endothermic peaks.
Studies on the related compound trimethyl(phenyl)silane have shown it possesses sufficient thermal stability and volatility for use in chemical vapor deposition processes. researchgate.net It is expected that Silane, (4-butylphenyl)trimethyl- would exhibit a higher boiling point due to its larger molecular mass.
Reactivity Profiles and Mechanistic Investigations of 4 Butylphenyl Trimethylsilane Derivatives
Electrophilic and Nucleophilic Reactions of the Aryl and Silyl (B83357) Moieties
Reactions Involving the Trimethylsilyl (B98337) Group as a Protecting or Directing Group
The trimethylsilyl (TMS) group is a versatile tool in organic synthesis, prized for its ability to function as both a temporary protecting group and a regiochemical directing group. In the context of (4-butylphenyl)trimethylsilane, these roles are pivotal for the synthesis of specifically substituted aromatic compounds.
The TMS Group as a Bulky Protecting Group
In the synthesis of polysubstituted benzenes, controlling the position of incoming electrophiles is crucial. The TMS group can be employed as a "blocking" or "masking" group to prevent reaction at a specific site. Arylsilanes are well-suited for this role due to their stability under many reaction conditions and the fact that the C-Si bond can be selectively cleaved when desired.
Consider a synthetic challenge where a substituent is required at the ortho position relative to the butyl group in butylbenzene (B1677000). A standard electrophilic substitution on butylbenzene would yield a mixture of ortho and para isomers, which can be difficult to separate. The use of a TMS protecting group offers a strategic solution:
Protection: The para position of butylbenzene can be selectively silylated to form (4-butylphenyl)trimethylsilane. This effectively blocks the more sterically accessible and electronically favorable para position.
Directed Substitution: With the para position occupied by the bulky TMS group, a subsequent electrophilic aromatic substitution is directed primarily to the available ortho positions (relative to the butyl group).
Deprotection: After the desired ortho-substituent has been installed, the TMS group can be cleanly removed. This is typically achieved through protodesilylation using reagents like trifluoroacetic acid (TFA) or a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), regenerating a hydrogen atom at the para position.
This strategy ensures high regioselectivity for the synthesis of 2-substituted butylbenzenes that would be otherwise difficult to obtain in pure form.
The TMS Group as a Directing Group for Lithiation
Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings, where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. While the TMS group itself is not a strong DMG compared to groups like amides or carbamates, it plays a crucial role in metalation chemistry.
The most significant role of the TMS group in this context is as a placeholder installed at a lithiated position. If a synthetic plan requires functionalization at a position that is not the most acidic site, the more acidic site can be first blocked with a TMS group. For example, in a molecule with multiple directing groups, the most reactive site can be lithiated and then quenched with chlorotrimethylsilane (B32843) (TMSCl). This installs a TMS group, allowing a second lithiation to be directed to the next most reactive site.
In the case of (4-butylphenyl)trimethylsilane, lithiation would be expected to occur ortho to the butyl group. The resulting aryllithium species is a potent nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups, leading to complex, polysubstituted aromatic architectures.
| Role of TMS Group | Synthetic Step | Reagents | Outcome |
| Protecting Group | 1. Silylation | n-BuLi, then TMSCl | Blocks the para-position of butylbenzene. |
| 2. Electrophilic Substitution | E⁺ (e.g., Br₂) | Directs substitution to the ortho-position. | |
| 3. Desilylation | TBAF or H⁺ | Removes the TMS group to give the ortho-substituted product. | |
| Directing Group | 1. Lithiation | s-BuLi, TMEDA | Deprotonation ortho to the butyl group. |
| 2. Electrophilic Quench | E⁺ (e.g., DMF) | Forms a new C-C or C-heteroatom bond. |
Organometallic Transformations and Catalysis
Reactions with Low-Valent Transition Metal Centers
(4-Butylphenyl)trimethylsilane can participate in cross-coupling reactions catalyzed by low-valent transition metals, most notably palladium. These reactions, often a variant of the Hiyama coupling, typically involve the activation of the silicon-carbon bond to form a new carbon-carbon bond with an organic halide or triflate. organic-chemistry.org The reaction generally requires an activating agent, such as a fluoride source (e.g., TBAF) or a base, to generate a more reactive pentacoordinate silicate (B1173343) species. organic-chemistry.org
The general scheme for a palladium-catalyzed cross-coupling reaction of (4-butylphenyl)trimethylsilane with an aryl halide is as follows:
Scheme 1: General representation of a palladium-catalyzed Hiyama cross-coupling reaction.
The key steps in the catalytic cycle are believed to involve:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) intermediate.
Transmetalation: The activated (4-butylphenyl)trimethylsilane transfers its 4-butylphenyl group to the palladium(II) center, displacing the halide.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the biaryl product and regenerate the palladium(0) catalyst.
The following table provides representative conditions for such transformations, based on studies of similar arylsilanes.
| Catalyst | Ligand | Activator | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | TBAF | Toluene | 100 | 85-95 | organic-chemistry.org |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 80-92 | umich.edu |
| NiCl₂(dppp) | dppp | CsF | DMA | 130 | 75-90 | chemrxiv.orgchemrxiv.org |
Mechanistic Studies of Metal-Mediated Silicon Chemistry
Mechanistic investigations into metal-mediated reactions of arylsilanes like (4-butylphenyl)trimethylsilane have provided a deeper understanding of the C-Si bond activation process. The role of the activator is crucial; fluoride ions are particularly effective due to the high affinity of silicon for fluorine, which facilitates the formation of a hypervalent silicate intermediate. This intermediate is more nucleophilic and readily undergoes transmetalation.
Studies on related systems have shown that the nature of the ligands on the transition metal also plays a significant role in the efficiency of the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands can enhance the rates of both oxidative addition and reductive elimination. In some cases, palladium(IV) intermediates have been proposed, although they are less common in typical cross-coupling reactions. capes.gov.br
Computational studies on analogous arylsilane couplings suggest that the energy barrier for the transmetalation step is significantly lowered upon formation of the pentacoordinate silicate. The electronic nature of the substituents on the aryl ring of the silane (B1218182) can also influence the reaction rate, though the effect is often modest.
Radical Reactions and Photochemistry
The (4-butylphenyl)trimethylsilyl group can be involved in a variety of radical reactions, typically initiated by photochemical or thermal means.
Generation and Reactivity of Silyl Radicals
Silyl radicals can be generated from precursors derived from (4-butylphenyl)trimethylsilane, although the direct homolytic cleavage of the aryl-Si bond is energetically demanding. More common methods involve the abstraction of a hydrogen atom from a corresponding hydrosilane ((4-butylphenyl)methylsilylhydride) using a radical initiator such as AIBN or di-tert-butyl peroxide. thieme-connect.deresearchgate.net Alternatively, silyl radicals can be generated from silyl-boron compounds or via photoinduced electron transfer processes. nih.gov
Once generated, the (4-butylphenyl)trimethylsilyl radical can participate in a range of reactions, including:
Addition to Alkenes and Alkynes: The silyl radical can add to carbon-carbon multiple bonds to form new carbon-silicon bonds.
Atom Transfer Reactions: It can abstract halogen atoms from alkyl halides.
Homolytic Aromatic Substitution: The radical can attack aromatic rings, although this is generally a less common pathway.
Photochemical Reactions and Photoinitiated Processes
Direct photolysis of arylsilanes like (4-butylphenyl)trimethylsilane can lead to the formation of reactive intermediates. In the presence of suitable sensitizers and electron acceptors or donors, photoinduced electron transfer (PET) can occur, generating radical ions. For instance, in the presence of an electron-accepting sensitizer, the arylsilane can be oxidized to its radical cation, which can then undergo further reactions such as desilylation or reaction with nucleophiles.
Some photochemical reactions may proceed through a triplet excited state of the arylsilane. The specific pathways and products are highly dependent on the reaction conditions, including the wavelength of light, the solvent, and the presence of other reagents.
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of radical intermediates, including silyl radicals. The ESR spectrum of a silyl radical derived from (4-butylphenyl)trimethylsilane would be expected to show hyperfine coupling to the silicon-29 (B1244352) nucleus (for the small percentage of molecules containing this isotope) and to the protons on the aromatic ring and the methyl groups. wiley.com
The magnitude of the hyperfine coupling constants provides information about the distribution of the unpaired electron density within the radical. For an arylsilyl radical, delocalization of the unpaired electron onto the aromatic ring is possible, which would be reflected in the coupling constants of the aromatic protons. wiley.com The g-value of the radical is also a characteristic parameter that can help in its identification.
Rearrangement Reactions and Migratory Phenomena
Organosilicon compounds, including derivatives of (4-butylphenyl)trimethylsilane, can undergo various rearrangement reactions, often involving the migration of a silyl group or another substituent. acs.org These rearrangements can be promoted by heat, light, or chemical reagents.
A well-known type of rearrangement is the Brook rearrangement, which involves the intramolecular migration of a silyl group from carbon to oxygen. While (4-butylphenyl)trimethylsilane itself does not have the requisite functionality for a classic Brook rearrangement, its derivatives containing a hydroxyl group on a carbon adjacent to the silicon atom could potentially undergo such a transformation.
Another important class of rearrangements involves 1,2-migrations to an electron-deficient center. The migratory aptitude of different groups plays a crucial role in determining the outcome of these reactions. wikipedia.orgnih.govmsu.eduslideshare.net In cationic rearrangements, the group that can best stabilize the developing positive charge at the migration terminus will preferentially migrate. The migratory aptitude generally follows the order: hydride > phenyl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. msu.edu
In the context of rearrangements involving (4-butylphenyl)trimethylsilane derivatives, the 4-butylphenyl group would be expected to have a high migratory aptitude due to the ability of the aromatic ring to stabilize a positive charge through resonance. The trimethylsilyl group itself can also migrate under certain conditions. The specific rearrangement pathway would be dictated by the structure of the starting material and the reaction conditions.
1,n-Silyl Migrations
The migration of a silyl group from one atom to another within a molecule, known as a 1,n-silyl migration, is a well-established phenomenon in organosilicon chemistry. These migrations can occur between various atoms, such as from carbon to oxygen (Brook rearrangement), carbon to carbon, or even involving heteroatoms. The driving force for these rearrangements is often the formation of a more thermodynamically stable species, such as a strong silicon-oxygen bond.
While the general principles of silyl migrations are understood, specific studies detailing 1,2-, 1,3-, or 1,4-silyl migrations directly involving the (4-butylphenyl)trimethylsilane framework are not described in the surveyed literature. Research on other arylsilane systems has shown that such migrations can be induced under thermal, photochemical, or catalytic (acid or base) conditions. For instance, photochemical rearrangements have been observed in silylated heterocyclic compounds like 1-methyl-2-(trimethylsilyl)-1H-pyrrole, where a 1,3-silyl migration occurs upon photolysis to yield 1-methyl-3-(trimethylsilyl)-1H-pyrrole. scholaris.ca However, analogous studies on (4-butylphenyl)trimethylsilane have not been reported.
Mechanistic Studies of Rearrangement Pathways
The investigation of reaction mechanisms is crucial for understanding and controlling chemical transformations. For arylsilanes, rearrangement pathways can be complex, often involving reactive intermediates such as pentacoordinate silicon species, carbanions, or radical pairs, depending on the reaction conditions.
Mechanistic studies on the rearrangement of arylsilanes have been conducted for various derivatives, but not specifically for (4-butylphenyl)trimethylsilane. For example, iodine-mediated rearrangements of diallylsilanes are proposed to proceed through an intramolecular carbocation allylation process. nih.gov Similarly, the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been explored for various aryl compounds, offering a pathway for aryl group migration. cam.ac.uk
In the absence of direct experimental data for (4-butylphenyl)trimethylsilane, any discussion of its rearrangement mechanisms would be purely speculative and based on analogies to other, different, arylsilane systems. Detailed mechanistic investigations, including kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to elucidate the specific rearrangement pathways available to this compound.
Theoretical and Computational Investigations of 4 Butylphenyl Trimethylsilane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing insights into molecular geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Studies of Optimized Structures
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A DFT study of (4-butylphenyl)trimethylsilane would involve optimizing the molecule's three-dimensional structure to find its most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. This process would yield precise information on bond lengths, bond angles, and dihedral angles. Different functionals and basis sets, such as B3LYP/6-31G(d,p), could be employed to achieve a balance between accuracy and computational cost. The resulting optimized geometry is the foundation for further calculations of the molecule's properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial in determining a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical hardness. An analysis of the HOMO and LUMO of (4-butylphenyl)trimethylsilane would reveal the likely sites for electrophilic and nucleophilic attack.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be a powerful tool to investigate the step-by-step process of a chemical reaction, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Characterization and Activation Energy Calculations
For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state. By modeling the reaction pathway, computational methods can identify the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, a critical parameter that determines the rate of the reaction. For reactions involving (4-butylphenyl)trimethylsilane, these calculations could predict the feasibility of different reaction pathways.
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of a chemical system. By simulating the reaction environment, including solvent molecules and temperature effects, MD can offer insights into the complex motions and interactions that occur during a reaction. This approach could be used to explore the conformational changes of (4-butylphenyl)trimethylsilane and the trajectories of reacting species, offering a more complete understanding of the reaction dynamics.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions, when compared with experimental data, can validate the computed structure and electronic environment of a molecule.
Table 2: Experimental ¹³C NMR Data for a Structurally Related Phenyl-Silicon Compound
| Carbon Atom | Chemical Shift (ppm) |
| Aromatic C | 143.7 |
| Aromatic C | 131.9 |
| Aromatic C | 128.3 |
| Aromatic C | 120.2 |
| Butyl CH₂ | 35.9 |
| Butyl CH₂ | 31.4 |
| Butyl CH₂ | 30.9 |
| Butyl CH₃ | 22.5 |
| Butyl CH₃ | 14.1 |
| Si-CH₃ | 0.06 |
| Data from a related compound containing a (4-butylphenyl)ethynyltrimethylsilane moiety. rsc.org |
Theoretical calculations, typically using DFT methods, can predict NMR chemical shifts and IR vibrational frequencies. mdpi.com For (4-butylphenyl)trimethylsilane, key IR absorption bands would be expected for the Si-C stretching vibrations of the trimethylsilyl (B98337) group, typically around 840 cm⁻¹ and 1250 cm⁻¹, and for the various C-H and C=C vibrations of the butyl-substituted phenyl group. mdpi.comresearchgate.net The accuracy of these predictions is highly dependent on the level of theory and basis set used in the computation.
Electronic Effects and Steric Influence of Substituents on Silicon Chemistry
The chemical behavior of (4-butylphenyl)trimethylsilane is significantly influenced by the electronic and steric properties of the 4-butyl and trimethylsilyl substituents on the phenyl ring.
Electronic Effects:
n-Butyl Group: As an alkyl group, the n-butyl substituent is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density on the phenyl ring, particularly at the ortho and para positions. libretexts.org This enhanced electron density can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Trimethylsilyl (TMS) Group: The TMS group exhibits a more complex electronic influence. It is known to be a weak σ-donor and can also participate in σ-π conjugation, which can stabilize a positive charge at the β-position (the carbon attached to the silicon). In the context of the phenyl ring, the Si-C bond has a notable effect on the electronic properties.
Steric Effects:
n-Butyl Group: The n-butyl group is relatively flexible and does not impose significant steric hindrance at the para position, allowing for a range of intermolecular interactions.
Trimethylsilyl (TMS) Group: The TMS group is sterically demanding. Its bulky nature can hinder the approach of reactants to the silicon atom and the adjacent carbon atom on the phenyl ring. youtube.com This steric hindrance can play a crucial role in directing the regioselectivity of reactions involving the aromatic ring and in controlling the coordination geometry in complexes. nih.gov In electrophilic aromatic substitution reactions, the combination of the activating butyl group and the steric bulk of the TMS group would likely favor substitution at the positions ortho to the butyl group. youtube.com
The interplay of these electronic and steric factors is critical in understanding the reactivity, stability, and supramolecular chemistry of (4-butylphenyl)trimethylsilane. youtube.comnih.gov
Table 3: Summary of Substituent Effects in (4-butylphenyl)trimethylsilane
| Substituent | Electronic Effect | Steric Effect |
| n-Butyl (at para) | Electron-donating (+I) | Moderate |
| Trimethylsilyl | Weak σ-donor, σ-π conjugation | High |
Advanced Applications and Research Directions
Polymer Science and Material Engineering
The incorporation of silicon-containing moieties into organic polymers is a well-established strategy for creating materials with enhanced physical and chemical properties. The (4-butylphenyl)trimethylsilyl group can be leveraged to modify polymer architecture, leading to improvements in performance.
Precursor in the Synthesis of Functionalized Organometallic Polymers
Organometallic polymers, which feature metal atoms in the polymer backbone or as pendant groups, exhibit unique electronic, magnetic, and catalytic properties. Arylsilanes like (4-butylphenyl)trimethylsilane can serve as key starting materials for the monomers required in their synthesis.
The trimethylsilyl (B98337) group can act as a placeholder or a reactive site. Through electrophilic substitution, the -Si(CH₃)₃ group can be replaced with other functional groups, such as halogens, which can then undergo further reactions like cross-coupling to build up polymeric chains. Alternatively, the aromatic ring can be functionalized to introduce polymerizable groups, creating a silicon-containing monomer. These monomers can then be polymerized using transition metals to form organometallic polymers where the bulky silyl (B83357) group influences solubility and chain packing. mdpi.com
Incorporation into Advanced Polymer Systems for Enhanced Properties
The introduction of (4-butylphenyl)trimethyl- groups as side chains on a polymer backbone is a strategic approach to tune material properties. Copolymerization of a monomer containing this group with other standard monomers allows for precise control over the final characteristics of the polymer. mdpi.com
Mechanical Strength and Thermal Stability: The bulky and rigid nature of the 4-butylphenyl group restricts the segmental motion of polymer chains. This increased steric hindrance can lead to a higher glass transition temperature (Tg), making the resulting polymer more rigid and dimensionally stable at elevated temperatures. General principles of thermal analysis confirm that incorporating large, aromatic side groups enhances the thermal stability of polymers. iranchembook.irresearchgate.net The presence of the silicon-carbon bond itself contributes to thermal robustness.
Gas Permeability: Polymers with bulky side chains tend to have a high fractional free volume, which facilitates the transport of gas molecules. Studies on analogous polymers, such as those derived from poly(1-trimethylsilyl-1-propyne), have demonstrated exceptionally high gas permeability. researchgate.net By incorporating the (4-butylphenyl)trimethylsilyl moiety, it is conceivable to design polymers with tailored permeability for applications in gas separation membranes or specialized packaging.
Table 1: Comparison of Properties for Silyl-Containing Polymers and Related Materials Data presented is for analogous systems to illustrate the potential impact of silyl group incorporation.
| Polymer System | Key Feature | Observed Property Change | Potential Application |
|---|---|---|---|
| Poly(4-trimethylsilyl diphenyl acetylene-co-1-trimethylsilyl-1-propyne) mdpi.com | Copolymerization with silyl-acetylene monomers | Conversion from Aggregation-Caused Quenching (ACQ) to Aggregation-Induced Emission (AIE) | Fluorescent sensors, explosive detection |
| Poly(1-trimethylsilyl-1-propyne) researchgate.net | Bulky trimethylsilyl side groups | High gas permeability and solubility for hydrocarbons | Gas separation membranes |
| Generic Polyimide with Pendant Silyl Groups | Incorporation of silicon | Increased thermal stability (higher Tg) and improved solubility in organic solvents | High-performance films and coatings |
Development of Silicon-Containing Oligomers and Poly(imido-amides)
The synthesis of oligomers and high-performance polymers represents a key area for silicon-containing compounds.
Silicon-Containing Oligomers: (4-butylphenyl)trimethylsilane can be chemically modified to create bifunctional monomers, such as diamines or dicarboxylic acids. These monomers can then undergo step-growth polymerization or polycondensation to form well-defined oligomers. researchgate.net The silyl groups in these oligomers enhance their solubility and processability, which is often a challenge for rigid-rod polymers.
Poly(imido-amides): These materials are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. However, they are often difficult to process due to poor solubility. Introducing flexible linkages or bulky side groups is a common strategy to overcome this. A diamine or diacid monomer derived from (4-butylphenyl)trimethylsilane could be copolymerized to produce poly(imido-amides). The bulky, solubility-enhancing (4-butylphenyl)trimethylsilyl group would disrupt chain packing, improving processability without significantly compromising the desirable thermal properties.
Role in Hybrid Nanomaterials and Polyhedral Oligomeric Silsesquioxanes (POSS)
Hybrid organic-inorganic nanomaterials offer a route to materials with properties that synergistically combine the advantages of both components.
While not a POSS molecule itself, (4-butylphenyl)trimethylsilane is an ideal candidate for the functionalization of POSS cages. POSS are nano-sized, cage-like structures of silicon and oxygen ([RSiO₃/₂]ₙ) that can be incorporated into polymer matrices to create nanocomposites. By attaching (4-butylphenyl)trimethylsilyl groups to the corners of a POSS cage, one creates a hybrid nanofiller. In this construct, the inorganic silica (B1680970) core provides rigidity and thermal stability, while the organic corona of butylphenyl groups ensures compatibility and strong interfacial adhesion with a host polymer matrix. This leads to dramatic improvements in the mechanical properties, thermal stability, and oxidation resistance of the resulting nanocomposite material.
Catalysis and Reagent Design
The unique steric and electronic properties of organosilicon compounds make them valuable components in the design of ligands for catalysis.
Ligand Design for Homogeneous and Heterogeneous Catalysis
In transition-metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Bulky phosphine (B1218219) ligands are particularly important in cross-coupling reactions.
A phosphine ligand can be synthesized from (4-butylphenyl)trimethylsilane, for instance, by converting it to 4-butyldiphenylphosphine. This ligand would possess significant steric bulk due to the tert-butyl group on the phenyl ring. Such steric hindrance is known to be beneficial in many catalytic cycles, as it can promote the desired reductive elimination step and stabilize the catalytically active species. The rational design of ligands with specific steric and electronic properties is a cornerstone of modern catalyst development, and silyl-aromatic compounds provide a versatile platform for creating such tailored molecules. nih.gov
Application as a Silylating Agent in Organic Synthesis
In organic synthesis, the term "silylation" most often refers to the protection of heteroatoms like oxygen, nitrogen, or sulfur. While (4-butylphenyl)trimethylsilane is not a conventional silylating agent for these functional groups in the manner of chlorotrimethylsilane (B32843) or silyl amides, its trimethylsilyl (TMS) moiety serves a crucial, albeit different, role as a protecting or blocking group for a carbon atom on the aromatic ring.
The C-Si bond in arylsilanes is notably stable under many reaction conditions, yet it can be cleaved selectively. This allows the TMS group to function as a "traceless" directing group or a temporary placeholder to control regioselectivity during aromatic substitution reactions. For instance, the silyl group can direct electrophilic substitution to the ipso-position—the carbon atom to which the silyl group is attached. After one or more synthetic steps have been performed on other parts of the molecule, the silyl group can be cleanly removed and replaced with a hydrogen atom (protodesilylation), often under mild conditions with acids or fluoride (B91410) ions, restoring the simple arene. This strategy is invaluable for constructing complex, multi-substituted aromatic compounds where direct functionalization would otherwise lead to mixtures of isomers.
The stability of the triphenylsilyl group, a related arylsilane functionality, has been demonstrated to withstand potent reagents like butyllithium, underscoring the robustness of the C-Si bond which allows for functionalization elsewhere in the molecule. organic-chemistry.org This principle of using a silyl group as a stable, removable blocking agent is a key application of arylsilanes like (4-butylphenyl)trimethylsilane in multi-step synthesis. organic-chemistry.orgorganic-chemistry.org
Photoinitiators for Polymerization Processes
Photoinitiators are compounds that, upon absorption of light, generate reactive species such as free radicals or cations that initiate polymerization. alfa-chemistry.com Common photoinitiators include compounds like benzoyl peroxide, camphorquinone, and various phosphine oxides. capes.gov.br Extensive review of the literature on photoinitiating systems for LED-induced polymerization and other light-based curing processes reveals that arylsilanes, including (4-butylphenyl)trimethylsilane, are not recognized as a class of photoinitiators. alfa-chemistry.comacs.orgorgsyn.org Their typical applications lie in different areas of synthetic chemistry, and there is no current research to support their use in initiating polymerization processes.
Specialty Chemical Synthesis
The true synthetic value of (4-butylphenyl)trimethylsilane is realized in its role as a precursor for a variety of high-value, specialized chemical structures. The reactivity of the C-Si bond is central to these transformations.
Synthesis of Complex Organometallic Intermediates
Arylsilanes are foundational building blocks for the synthesis of other, more reactive organometallic reagents. The carbon-silicon bond in (4-butylphenyl)trimethylsilane can be strategically cleaved to generate intermediates that are otherwise difficult to prepare. For example, while direct lithiation of butylbenzene (B1677000) would be unselective, (4-butylphenyl)trimethylsilane can be converted into a specific organolithium or Grignard reagent.
This is often achieved through an ipso-substitution pathway where the silyl group is replaced by a halogen (e.g., bromine or iodine) to form a halo-arene. This halo-arene can then be readily converted into its corresponding organolithium or organomagnesium derivative. These intermediates are powerful nucleophiles used to form new carbon-carbon or carbon-heteroatom bonds, making them critical for constructing complex molecular architectures.
| Precursor | Reagent | Intermediate Formed |
| (4-butylphenyl)trimethylsilane | 1. ICl or Br₂2. n-BuLi or Mg | 4-butylphenyllithium or(4-butylphenyl)magnesium halide |
This interactive table outlines the conceptual transformation of (4-butylphenyl)trimethylsilane into more reactive organometallic intermediates.
Precursors for Aryne Generation
Arynes are highly reactive intermediates that are exceptionally useful in the synthesis of complex aromatic compounds through cycloaddition and nucleophilic addition reactions. The most reliable and widely used method for generating arynes under mild conditions involves the fluoride-induced elimination of an ortho-silylaryl triflate or halide, a strategy pioneered by Kobayashi. acsgcipr.orgwikipedia.org
(4-butylphenyl)trimethylsilane is an ideal starting point for creating a precursor to 4-butylbenzyne. The synthesis involves two conceptual steps:
Ortho-functionalization: A leaving group, such as a hydroxyl group (which is then converted to a triflate) or a halogen, is introduced at the position ortho to the trimethylsilyl group.
Aryne Generation: The resulting ortho-(trimethylsilyl)aryl triflate or halide is treated with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the silicon atom, inducing a 1,2-elimination that expels the leaving group and forms the aryne triple bond. acsgcipr.org
This method provides a controlled and predictable route to a specific aryne, avoiding the harsh conditions required by classical methods. wikipedia.org
| Aryne Precursor Type | Generating Reagent | Reactive Intermediate |
| 2-Triflyloxy-(4-butylphenyl)trimethylsilane | CsF or TBAF | 4-Butylbenzyne |
| 2-Bromo-(4-butylphenyl)trimethylsilane | Fluoride source | 4-Butylbenzyne |
This interactive table summarizes the generation of 4-butylbenzyne from precursors derived from (4-butylphenyl)trimethylsilane.
Development of Radiolabeling Precursors (e.g., Radio-iodination)
The replacement of an aryl-silyl bond with an aryl-halogen bond via electrophilic ipso-substitution is a powerful reaction in synthetic chemistry. This transformation is particularly valuable for the synthesis of radiolabeled compounds, where a radioactive isotope must be introduced efficiently and selectively, often at a late stage in the synthesis.
(4-butylphenyl)trimethylsilane is an excellent precursor for radio-iodination. The trimethylsilyl group can be cleanly substituted by a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) through reaction with an electrophilic iodine source, such as iodine monochloride (ICl), that contains the desired radioisotope. This reaction proceeds via an electrophilic aromatic substitution mechanism where the attack occurs specifically at the carbon bearing the silicon group (ipso-attack), leading to a single, well-defined radiolabeled product. The stability of the arylsilane precursor allows it to be prepared and stored, with the radiolabeling performed as the final step, minimizing the handling of radioactive materials.
Synthesis of Borylanilines for Optoelectronic Applications
Borylated anilines (aminophenylboronic acids or esters) are important building blocks in medicinal chemistry and are increasingly used in materials science for the development of optoelectronic materials. There is no direct, single-step method to convert (4-butylphenyl)trimethylsilane into a borylaniline. However, the compound serves as a valuable starting point for a rational, multi-step synthesis.
A plausible and synthetically viable route would be:
Ipso-Halogenation: The trimethylsilyl group is first replaced with a halogen, for example, bromine, via electrophilic ipso-bromodesilylation to yield 1-bromo-4-butylbenzene (B1268048).
Nitration: The resulting aryl bromide is nitrated. The butyl group is an ortho, para-director, and since the para-position is blocked by bromine, nitration would predominantly occur at the position ortho to the butyl group, yielding 1-bromo-4-butyl-2-nitrobenzene.
Reduction: The nitro group is then reduced to an amine (e.g., using H₂/Pd/C or SnCl₂), affording 2-bromo-5-butylaniline.
Miyaura Borylation: The final key step is a palladium-catalyzed Miyaura borylation. The aryl bromide is cross-coupled with a boron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to replace the bromine atom with a boronic ester group. organic-chemistry.orgacs.org This yields the target (5-butyl-2-aminophenyl)boronic acid pinacol (B44631) ester, a functionalized borylaniline suitable for further use in optoelectronic material synthesis. This sequence leverages well-established and high-yielding reactions to construct a complex target from a simple arylsilane precursor.
Future Research Avenues and Potential for Novel Transformations
The exploration of "Silane, (4-butylphenyl)trimethyl-" and its analogs is poised for significant advancements, with ongoing research opening up new possibilities in catalysis, sustainable synthesis, and materials science. The unique combination of a trimethylsilyl group and a butyl-substituted phenyl ring offers a versatile platform for developing novel chemical transformations and advanced materials. Future research is expected to focus on unlocking the full potential of this compound through innovative catalytic systems, environmentally benign synthetic routes, and its integration into sophisticated material architectures.
Exploration of New Catalytic Systems
The development of novel catalytic systems is crucial for expanding the synthetic utility of "(4-butylphenyl)trimethylsilane". Current research trends in C-H bond functionalization and cross-coupling reactions offer a fertile ground for future investigations.
One promising area is the direct C-H silylation of butylbenzene to synthesize "(4-butylphenyl)trimethylsilane". While traditional methods often involve multi-step syntheses, direct silylation using transition metal catalysts presents a more atom-economical and efficient alternative. Research into iridium- and rhodium-based catalysts has shown significant promise for the regioselective silylation of arenes. acs.orgnih.govnih.govberkeley.edunih.gov Future studies could focus on adapting these catalytic systems for the specific silylation of butylbenzene, aiming for high regioselectivity at the para-position. The development of catalysts that can operate under milder conditions and with lower catalyst loadings would be a significant step forward.
Another key research direction is the use of "(4-butylphenyl)trimethylsilane" in palladium-catalyzed cross-coupling reactions. rsc.orgcapes.gov.brresearchgate.net Arylsilanes are known to be effective coupling partners in reactions such as the Hiyama coupling. Future work could explore the reactivity of "(4-butylphenyl)trimethylsilane" with a variety of electrophiles, including aryl halides, triflates, and other activated species. The development of highly active palladium catalysts, potentially utilizing advanced ligands or nanoparticle-based systems, could enhance the scope and efficiency of these transformations. youtube.com Research into the use of more earth-abundant and less toxic metals, such as iron or nickel, as catalysts for cross-coupling reactions involving arylsilanes is also a growing area of interest. organic-chemistry.org
| Catalyst System | Reaction Type | Potential Substrate | Potential Product | Research Focus |
| [Ir(cod)OMe]₂/Ligand | C-H Silylation | Butylbenzene | Silane (B1218182), (4-butylphenyl)trimethyl- | Improving regioselectivity and catalyst efficiency. escholarship.org |
| [(Xantphos)RhCl] | C-H Silylation | Butylbenzene | Silane, (4-butylphenyl)trimethyl- | Exploring ligand effects on reactivity and selectivity. nih.govberkeley.edu |
| Pd(OAc)₂/Ligand | Cross-Coupling | Silane, (4-butylphenyl)trimethyl- | Substituted biaryls | Expanding the scope of coupling partners and developing more active catalysts. researchgate.net |
| Fe or Ni-based catalysts | Cross-Coupling | Silane, (4-butylphenyl)trimethyl- | Substituted biaryls | Developing sustainable and cost-effective catalytic systems. organic-chemistry.org |
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic methodologies. Future research on "(4-butylphenyl)trimethylsilane" will likely prioritize the development of sustainable and environmentally friendly synthetic routes.
A key focus will be the reduction or elimination of hazardous reagents and solvents. This includes exploring solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or supercritical fluids. Micellar catalysis, where reactions are carried out in water using surfactants to form micelles that act as nanoreactors, is a particularly promising approach for palladium-catalyzed cross-coupling reactions and could be adapted for transformations involving "(4-butylphenyl)trimethylsilane". youtube.com
Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is a critical aspect of sustainable chemistry. Research into iron, copper, and zinc-catalyzed reactions for the synthesis and functionalization of arylsilanes is gaining momentum. organic-chemistry.org These metals offer a more sustainable alternative to precious metals like palladium and rhodium.
Improving the energy efficiency of synthetic processes is another important goal. This can be achieved by developing catalysts that operate at lower temperatures and pressures. Photocatalysis, which utilizes light to drive chemical reactions, offers a powerful tool for achieving this and has been successfully applied to the synthesis of alkylsilanes. organic-chemistry.org Future work could explore the photocatalytic synthesis of "(4-butylphenyl)trimethylsilane".
| Sustainability Approach | Synthetic Transformation | Potential Benefit |
| Micellar Catalysis | Palladium-catalyzed cross-coupling | Use of water as a solvent, reduced need for organic solvents. youtube.com |
| Earth-Abundant Metal Catalysis | Synthesis and functionalization | Reduced cost and environmental impact compared to precious metals. organic-chemistry.org |
| Photocatalysis | C-H Silylation | Energy-efficient synthesis under mild conditions. organic-chemistry.org |
| Flow Chemistry | Continuous production | Improved safety, efficiency, and scalability of synthesis. |
Integration into Advanced Material Architectures
The unique molecular structure of "(4-butylphenyl)trimethylsilane" makes it an interesting candidate for incorporation into advanced materials. The trimethylsilyl group can act as a reactive handle for polymerization or surface modification, while the butylphenyl moiety can influence the physical properties of the resulting material, such as solubility, thermal stability, and hydrophobicity.
One potential application is in the development of novel silicon-containing polymers. nih.gov The silyl group can be functionalized to allow for polymerization, leading to materials with unique optical, electronic, or mechanical properties. The presence of the butyl group could enhance the processability and solubility of these polymers in organic solvents, making them suitable for applications in coatings, membranes, or as components in organic light-emitting diodes (OLEDs) or other electronic devices.
Furthermore, "(4-butylphenyl)trimethylsilane" could be used to modify the surfaces of various materials, including nanoparticles, metal oxides, and polymers. d-nb.infokfupm.edu.sabohrium.comresearchgate.net The trimethylsilyl group can react with surface hydroxyl groups to form a stable covalent bond, while the butylphenyl group would form a hydrophobic outer layer. This could be utilized to create water-repellent surfaces, improve the dispersion of nanoparticles in polymer matrices, or to control the interfacial properties in composite materials.
The exploration of "(4-butylphenyl)trimethylsilane" as a building block for self-assembling monolayers (SAMs) on silicon or other substrates is another promising research avenue. The interplay between the aryl ring and the alkyl chain could lead to interesting packing arrangements and surface properties, with potential applications in sensing, molecular electronics, and biocompatible coatings.
| Material Architecture | Role of (4-butylphenyl)trimethylsilane | Potential Application |
| Silicon-Containing Polymers | Monomer or co-monomer | Organic electronics, high-performance coatings, membranes. nih.gov |
| Surface-Modified Nanoparticles | Surface modifying agent | Improved dispersion in composites, functional fillers. d-nb.infokfupm.edu.sabohrium.com |
| Hydrophobic Coatings | Surface functionalization | Water-repellent surfaces, anti-fouling coatings. |
| Self-Assembled Monolayers | Molecular building block | Biosensors, molecular electronics, biocompatible interfaces. |
Q & A
Q. What are the standard synthetic routes for preparing (4-butylphenyl)trimethylsilane, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of aryltrimethylsilanes typically involves nickel- or palladium-catalyzed coupling reactions. For example, nickel-catalyzed silylolefination of allylic dithioacetals has been used to synthesize structurally analogous compounds like (E,E)-trimethyl(4-phenyl-1,3-butadienyl)silane . Key factors include:
- Catalyst loading : 5-10 mol% Ni(cod)₂ for optimal turnover.
- Solvent selection : THF or DMF for polar intermediates.
- Temperature : Reactions often proceed at 60-80°C to avoid side reactions.
Yield improvements (70-85%) are achieved by controlling stoichiometry of silane reagents and avoiding moisture.
Q. Which spectroscopic techniques are most reliable for characterizing (4-butylphenyl)trimethylsilane?
Methodological Answer:
- ¹H/¹³C NMR : Distinct signals for methyl groups on silicon (δ ~0.1-0.3 ppm for ¹H; δ ~0-5 ppm for ¹³C) and aromatic protons (δ ~6.8-7.5 ppm). Compare with databases like NIST Chemistry WebBook for analogous compounds (e.g., (4-chlorophenyl)trimethylsilane) .
- FT-IR : Si-C stretching vibrations at ~1250 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹ .
- Mass spectrometry : Confirm molecular ion [M+] at m/z ~206 (calculated for C₁₃H₂₂Si).
Q. How does the electronic nature of the 4-butylphenyl group influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-donating butyl group on the phenyl ring enhances nucleophilic aromatic substitution (SNAr) reactivity. For instance, in Suzuki-Miyaura couplings, the para-alkyl substituent increases electron density, facilitating oxidative addition with palladium catalysts. Comparative studies with electron-withdrawing analogs (e.g., nitro-substituted silanes) show slower reaction kinetics .
Q. What are the solubility properties of (4-butylphenyl)trimethylsilane in common organic solvents?
Methodological Answer: The compound is highly soluble in non-polar solvents (e.g., hexane, toluene) due to its hydrophobic trimethylsilyl and butyl groups. Solubility in polar solvents (e.g., DMSO, ethanol) is limited (<5 mg/mL at 25°C). For fluorinated analogs, solubility decreases further due to increased hydrophobicity .
Advanced Research Questions
Q. How can computational methods predict the thermochemical stability of (4-butylphenyl)trimethylsilane?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can estimate bond dissociation energies (BDEs) and thermodynamic stability. For example, the Si-C bond in analogous silanes has a BDE of ~320 kJ/mol, comparable to (4-chlorophenyl)trimethylsilane . Use Gaussian or ORCA software with NIST thermochemical data for validation .
Q. What role does (4-butylphenyl)trimethylsilane play in surface functionalization for hydrophobic coatings?
Methodological Answer: The silane acts as a precursor for self-assembled monolayers (SAMs) on oxide surfaces (e.g., SiO₂). Hydrolysis of the Si-O bonds (if present) forms covalent linkages, while the butylphenyl group provides steric bulk and hydrophobicity. Compare with fluorinated silanes, which achieve lower surface energies .
Q. What mechanistic insights explain regioselectivity in silylation reactions involving this compound?
Methodological Answer: Regioselectivity is governed by steric and electronic factors. The trimethylsilyl group directs electrophiles to the para position of the butylphenyl ring. For example, in electrophilic aromatic substitution, bulky substituents favor para substitution (>90% yield) over ortho/meta . Kinetic studies using in-situ NMR can monitor intermediate formation.
Q. How does the compound’s structure influence its photophysical properties in optoelectronic materials?
Methodological Answer: The butylphenyl group extends conjugation, shifting absorption/emission wavelengths. UV-Vis spectra of similar aryl silanes show λₐᵦₛ ~260-280 nm (π→π* transitions). Compare with nitro-substituted analogs, which exhibit redshifted spectra due to enhanced charge transfer .
Q. What strategies mitigate thermal decomposition during high-temperature applications?
Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C. Stabilization strategies include:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
